![molecular formula C3H6NO3P B14410334 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane CAS No. 85118-69-0](/img/structure/B14410334.png)
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane is a bicyclic compound with a unique structure that includes oxygen, nitrogen, and phosphorus atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a phosphine with an appropriate diol or triol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with various metal ions and organic molecules. This interaction can influence molecular pathways and targets, leading to desired chemical transformations or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
What sets 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane apart from similar compounds is its unique combination of oxygen, nitrogen, and phosphorus atoms in a bicyclic structure. This configuration provides exceptional stability and reactivity, making it a versatile compound in various applications.
Propiedades
Número CAS |
85118-69-0 |
|---|---|
Fórmula molecular |
C3H6NO3P |
Peso molecular |
135.06 g/mol |
Nombre IUPAC |
2,6,7-trioxa-4-aza-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6NO3P/c1-4-2-6-8(5-1)7-3-4/h1-3H2 |
Clave InChI |
IFXIRXLFKLHQQU-UHFFFAOYSA-N |
SMILES canónico |
C1N2COP(O1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


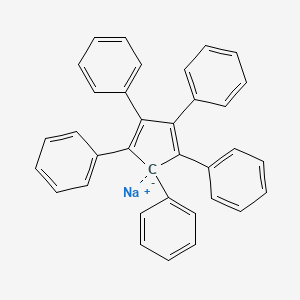
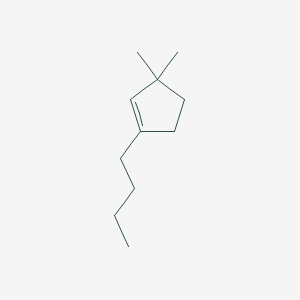

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

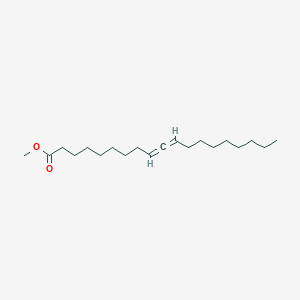
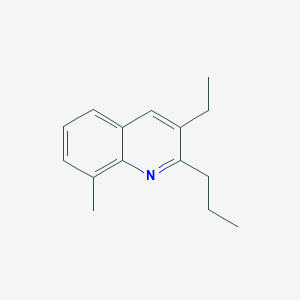

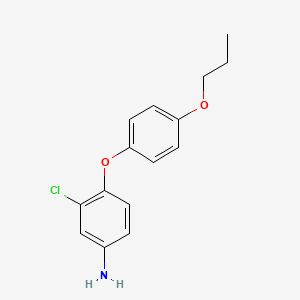
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

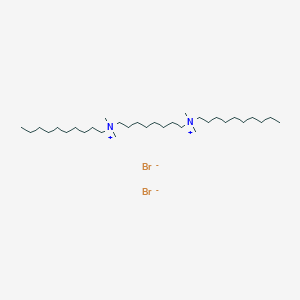
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
